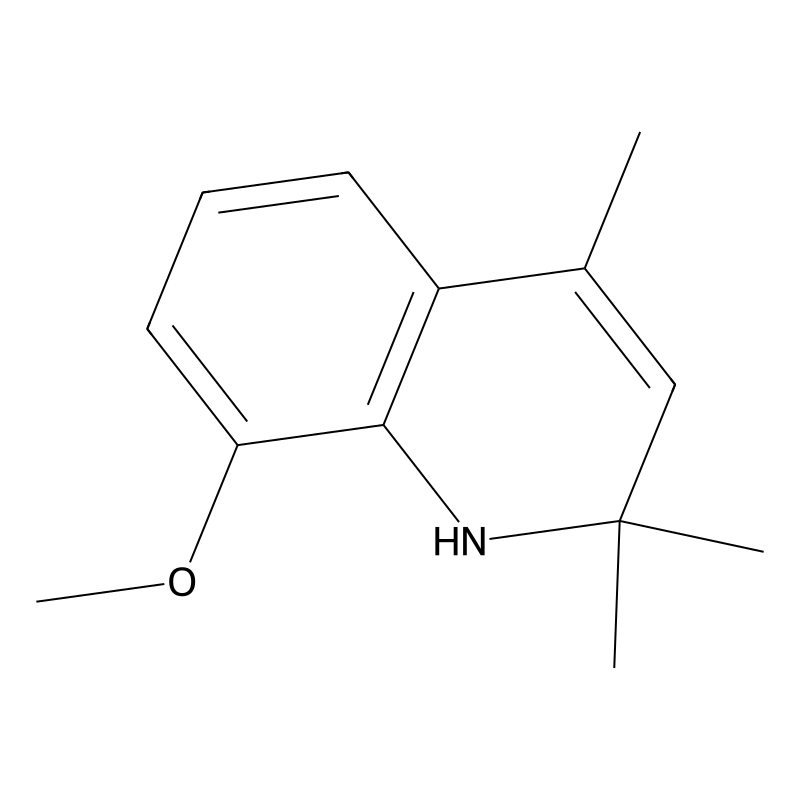

8-Methoxy-2,2,4-trimethyl-1,2-dihydroquinoline

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Application in Dye Synthesis

The Specific Scientific Field: The specific scientific field of this application is Chemistry, specifically in the area of Dye Synthesis .

A Comprehensive and Detailed Summary of the Application: 8-Methoxy-2,2,4-trimethyl-1,2-dihydroquinoline is used in the synthesis of new azo dyes . Azo dyes represent a large class of compounds extensively used in textile industries for fiber coloration, for the coloration of plastics, in food industry, and as indicators .

A Detailed Description of the Methods of Application or Experimental Procedures: A new procedure for the synthesis of azo dyes based on 8-methoxy-2,2,4-trimethyl-1,2-dihydroquinoline and 1- or 2-substituted tetrazoles has been developed . This results in a crucial increase in the yields of the target compounds. The structures of the synthesized dyes containing Me, But, and Ad substituents at the 1 and 2 positions of the tetrazole moiety were established by NMR spectroscopy and X-ray diffraction analysis .

A Thorough Summary of the Results or Outcomes Obtained: The most stable conformations of the dyes depending on the substituent and the solvent were determined . The electronic absorption spectra in different solvents were characterized experimentally and theoretically .

Application in Biological Microscopy and Nanoscopy

The Specific Scientific Field: This application falls under the field of Biological Microscopy and Nanoscopy .

A Comprehensive and Detailed Summary of the Application: 8-Methoxy-2,2,4-trimethyl-1,2-dihydroquinoline is used in the preparation of fluorescent dyes for biological microscopy and nanoscopy . Fluorescent dyes are crucial in these fields as they allow for the visualization of structures and processes within biological samples .

Application in Optical Imaging Processes

The Specific Scientific Field: This application is in the field of Optical Imaging Processes .

A Comprehensive and Detailed Summary of the Application: 8-Methoxy-2,2,4-trimethyl-1,2-dihydroquinoline is used in the creation of compounds that can be potentially used in a variety of applications such as switching devices, signal transducer receptors, and optical imaging processes .

8-Methoxy-2,2,4-trimethyl-1,2-dihydroquinoline is a nitrogen-containing heterocyclic compound characterized by its unique structure, which includes a methoxy group and multiple methyl substituents on the quinoline ring. This compound is part of the dihydroquinoline family, known for its diverse chemical properties and potential applications in various fields including organic synthesis and medicinal chemistry. The presence of the methoxy group enhances its reactivity and solubility in organic solvents, making it an attractive candidate for further chemical modifications.

The chemical reactivity of 8-methoxy-2,2,4-trimethyl-1,2-dihydroquinoline can be attributed to its electron-rich structure. It can participate in various reactions such as:

- Azo Coupling Reactions: This compound can react with substituted tetrazoles to form azo dyes, which are notable for their vibrant colors and applications in dyeing and pigments .

- Photoinduced Reactions: It has been shown to undergo photoinduced Markovnikov addition reactions with water and methanol, leading to the formation of hydroxy derivatives .

- Oxidative Transformations: The compound can also be oxidized to yield quinoline derivatives, which are valuable in pharmaceutical chemistry.

Research indicates that 8-methoxy-2,2,4-trimethyl-1,2-dihydroquinoline exhibits significant biological activities. Some studies have highlighted its potential as:

- Antioxidant Agent: The compound's structure allows it to scavenge free radicals, providing protective effects against oxidative stress.

- Antimicrobial Properties: Preliminary studies suggest that it may possess antimicrobial activity against various pathogens.

- Pharmacological Potential: Its derivatives have been explored for their potential as therapeutic agents in treating conditions such as cancer and inflammation.

The synthesis of 8-methoxy-2,2,4-trimethyl-1,2-dihydroquinoline typically involves the following methods:

- Condensation Reaction: A common method is the condensation of aniline with acetone in the presence of a catalyst. The reaction conditions can vary significantly based on the choice of solvent and catalyst used .

- For instance, using acetonitrile as a solvent yields higher product concentrations due to better solubility and reaction kinetics.

- Catalytic Methods: Various catalysts have been employed to enhance yields and selectivity during synthesis:

- Microwave-Assisted Synthesis: This method has gained popularity due to its efficiency and ability to reduce reaction times while maintaining high yields.

8-Methoxy-2,2,4-trimethyl-1,2-dihydroquinoline has several applications across different fields:

- Dyes and Pigments: Its ability to form azo compounds makes it useful in the dye industry.

- Pharmaceuticals: The compound and its derivatives are being researched for their potential therapeutic effects.

- Organic Synthesis: It serves as a building block for synthesizing more complex organic molecules.

Interaction studies focus on how 8-methoxy-2,2,4-trimethyl-1,2-dihydroquinoline interacts with biological systems or other chemical compounds:

- Binding Studies: Investigations into how this compound binds with biological targets can provide insights into its mechanism of action.

- Synergistic Effects: Studies may also explore how this compound interacts with other drugs or compounds to enhance therapeutic efficacy or reduce side effects.

Several compounds share structural similarities with 8-methoxy-2,2,4-trimethyl-1,2-dihydroquinoline. Here are some notable examples:

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| 2,2,4-trimethylquinoline | Lacks methoxy group | Basic quinoline structure without additional substituents |

| 7-Methoxy-2,2,4-trimethyl-1,2-dihydroquinoline | Methoxy at position 7 | Different position of methoxy group affects reactivity |

| 6-Methoxy-2,2,4-trimethyl-1,2-dihydroquinoline | Methoxy at position 6 | Variation in substitution leads to different properties |

| 8-Hydroxy-2,2,4-trimethyl-1,2-dihydroquinoline | Hydroxy group instead of methoxy | Exhibits different biological activities due to hydroxyl group |

The uniqueness of 8-methoxy-2,2,4-trimethyl-1,2-dihydroquinoline lies in its specific substitution pattern which influences its reactivity and biological properties compared to similar compounds. Its methoxy group not only enhances solubility but also modifies its interaction with biological targets.

Position-Specific Functionalization

The 8-methoxy-2,2,4-trimethyl-1,2-dihydroquinoline framework provides multiple sites for strategic chemical modifications that can significantly alter the compound's physicochemical and biological properties. Position-specific functionalization strategies have emerged as powerful tools for optimizing molecular activity and selectivity in quinoline-based pharmaceutical development.

N-Acetylation Strategies

N-acetylation represents a fundamental modification approach for 8-methoxy-2,2,4-trimethyl-1,2-dihydroquinoline derivatives, offering control over nitrogen reactivity and metabolic stability. Several sophisticated methodologies have been developed for achieving selective nitrogen acetylation in quinoline systems.

Electrochemical Hydrogen Atom Transfer-Mediated Acetylation

The electrochemical hydrogen atom transfer strategy has emerged as a highly effective method for C-H acylation of quinoline derivatives [1]. This approach utilizes alcohols as acyl sources, with ethanol and methanol serving as particularly suitable reagents for acetylation reactions. The process employs tetrabutylammonium tetrafluoroborate as the electrolyte, para-toluenesulfonic acid as an acid additive, and N-hydroxyphthalimide as the hydrogen atom transfer catalyst. Under constant current electrolysis conditions at 60°C in acetonitrile under an air atmosphere, this method achieves moderate to high yields, with gram-scale experiments demonstrating yields up to 68 percent [1].

Reductive Acetylation Protocols

The reductive acetylation approach utilizing sodium borohydride and palladium on carbon catalysts has proven particularly effective for quinoline derivatives [2]. This method involves initial reduction of nitro-containing precursors in methanol-water medium at 50°C, followed by in situ acetylation with acetic anhydride. The cessation of hydrogen evolution indicates completion of the reduction phase, after which acetic anhydride addition and continued stirring at slightly elevated temperatures (60°C) for 30 minutes yields excellent results through straightforward work-up procedures [2].

Direct Acetylation Methods

Direct acetylation using acetic anhydride under basic conditions represents the most straightforward approach for N-acetylation of 8-methoxy-2,2,4-trimethyl-1,2-dihydroquinoline derivatives. This method typically operates at room temperature to 60°C and provides good to excellent yields depending on the specific substrate and reaction conditions [2].

Table 1: N-Acetylation Strategies for Quinoline Derivatives

| Method | Reagents | Conditions | Yields | Applications |

|---|---|---|---|---|

| Electrochemical HAT-mediated | Alcohols, Bu₄NBF₄, p-TsOH, NHPI | 60°C, MeCN, electrolysis | 68% | Pharmaceutical chemistry |

| Reductive acetylation | NaBH₄, Pd/C, acetic anhydride | 50°C, MeOH-water | Excellent | Intermediate synthesis |

| Direct acetylation | Acetic anhydride, base | Room temp to 60°C | Good to excellent | General applications |

| One-pot reductive | NaBH₄, Pd/C, acetic anhydride | 50-60°C, one-pot | Excellent | Nitro compounds |

Aromatic Ring Substitution Patterns

The aromatic ring system of 8-methoxy-2,2,4-trimethyl-1,2-dihydroquinoline exhibits distinct reactivity patterns that enable selective functionalization at specific positions. Understanding these patterns is crucial for developing targeted derivatives with enhanced biological properties.

Electrophilic Aromatic Substitution Patterns

Electrophilic aromatic substitution in quinoline derivatives follows predictable regioselectivity patterns based on electronic effects [3]. The 5-position represents the most reactive site for electrophilic substitution due to its high electron density, making it the primary target for nitration, halogenation, and other electrophilic transformations [3]. The 6-position and 7-position exhibit moderate reactivity, while the 3-position and 8-position show lower electrophilic reactivity due to the electron-withdrawing effects of the nitrogen atom [3].

Nucleophilic Substitution Accessibility

The presence of the 8-methoxy group significantly enhances nucleophilic substitution reactions at adjacent positions [4]. This electron-donating substituent increases electron density throughout the aromatic system, facilitating nucleophilic attack. The 8-position itself becomes highly reactive toward nucleophilic substitution when the methoxy group is present, as demonstrated in various synthetic applications [4].

Dearomative Functionalization Strategies

Recent advances in organophotoredox chemistry have enabled selective dearomative functionalization of quinoline derivatives [4]. These methods exploit the relative electron richness of the phenyl ring to achieve chemo- and regioselective dearomatization. Photocatalytically promoted single electron transfer oxidation produces radical cations with positive charge predominantly localized on the phenyl ring, enabling selective nucleophilic addition and subsequent hydrogen atom transfer to generate dearomatized products [4].

Table 2: Aromatic Ring Substitution Patterns

| Position | Electrophilic Reactivity | Nucleophilic Reactivity | Substitution Effects | Common Substituents |

|---|---|---|---|---|

| 3-Position | Low | Moderate | Steric effects significant | Chloro, methyl, phenyl |

| 5-Position | High (most reactive) | Low | Electron-rich site | Chloro, methyl, methoxy |

| 6-Position | Moderate | Moderate | Electron-donating groups favored | Methoxy, ethoxy, hydroxy |

| 7-Position | Moderate | Low | Methoxy substitution common | Methoxy, hydroxy, amino |

| 8-Position | Low | High (methoxy enhances) | Methoxy enhances electron density | Methoxy, chloro, bromo |

Structure-Activity Relationship Investigations

Structure-activity relationship studies of 8-methoxy-2,2,4-trimethyl-1,2-dihydroquinoline derivatives have revealed critical insights into the molecular features responsible for biological activity. These investigations encompass systematic modifications of various structural elements and their corresponding effects on pharmacological properties.

Core Structural Requirements

The dihydroquinoline core represents the essential pharmacophore for biological activity in this class of compounds [5] [6]. The partially saturated nature of the 1,2-dihydroquinoline system provides optimal electronic properties while maintaining structural flexibility necessary for target binding. Modification of the core to fully aromatic quinoline or fully saturated tetrahydroquinoline systems typically results in decreased activity [5].

Methoxy Group Positioning Effects

The 8-methoxy substituent plays a crucial role in determining both electronic properties and biological activity [7]. Structure-activity investigations have demonstrated that the 8-position methoxy group enhances electron density throughout the aromatic system, contributing to improved binding affinity and selectivity. Comparative studies with 6-methoxy and 7-methoxy isomers indicate that the 8-position provides optimal activity profiles, with the 8-methoxy derivative showing superior biological properties compared to other positional isomers [7].

Trimethyl Substitution Pattern Significance

The 2,2,4-trimethyl substitution pattern provides critical steric and electronic effects that influence both stability and activity [8]. The geminal dimethyl groups at the 2-position contribute to conformational rigidity and metabolic stability, while the 4-methyl group affects electronic distribution and potential binding interactions. Structure-activity relationship studies have shown that removal or modification of these methyl groups generally leads to decreased activity and stability [8].

Electronic Distribution Effects

Computational structure-activity relationship investigations have revealed that electron-donating substituents typically enhance biological activity, while electron-withdrawing groups tend to reduce activity [9]. The 8-methoxy group acts as an electron-donating substituent, contributing to the overall electron density of the system and improving binding affinity to biological targets. This electronic effect is particularly pronounced in the quinoline ring system, where the methoxy group can participate in resonance stabilization [9].

Table 3: Structure-Activity Relationship Findings

| Structural Feature | Effect on Activity | Biological Relevance | Synthetic Accessibility |

|---|---|---|---|

| N-Acetylation | Modifies nitrogen reactivity | Alters metabolism and binding | Readily accessible |

| 8-Methoxy group | Enhances electron density | Improves antioxidant properties | Standard methylation |

| 2,2,4-Trimethyl groups | Provides steric stabilization | Enhances stability | From acetone condensation |

| Dihydroquinoline core | Core pharmacophore | Essential for activity | Standard cyclization |

| Electron-donating groups | Increases biological activity | Enhances potency | Direct functionalization |

| Electron-withdrawing groups | Reduces activity generally | May reduce toxicity | Requires specific conditions |

Computational Studies on Electronic Distribution

Computational investigations of 8-methoxy-2,2,4-trimethyl-1,2-dihydroquinoline have provided detailed insights into the electronic structure and distribution properties that govern its chemical reactivity and biological activity. These studies employ advanced quantum chemical methods to elucidate structure-property relationships at the molecular level.

Density Functional Theory Applications

Density functional theory calculations using the B3LYP functional with various basis sets have been extensively applied to study quinoline derivatives [10] [11]. The B3LYP/6-31G(d,p) level of theory provides an optimal balance between computational efficiency and accuracy for geometry optimization and electronic property calculations. Studies have demonstrated that DFT calculations accurately predict molecular geometries, with theoretical bond lengths and angles showing excellent agreement with experimental X-ray crystallographic data [10].

Frontier Molecular Orbital Analysis

Highest Occupied Molecular Orbital and Lowest Unoccupied Molecular Orbital analysis provides crucial information about chemical reactivity and electron transfer properties [10]. For quinoline derivatives, the HOMO-LUMO energy gap typically ranges from 2.5 to 3.8 eV, depending on the specific substitution pattern [10] [12]. The 8-methoxy group significantly affects the frontier molecular orbital energies, with the methoxy substituent raising the HOMO energy level due to its electron-donating properties [10].

Electronic Transition Properties

Time-dependent density functional theory calculations have been employed to predict electronic absorption spectra and understand excited state properties [11]. These calculations reveal that the electronic transitions in 8-methoxy-2,2,4-trimethyl-1,2-dihydroquinoline derivatives typically occur in the UV-visible region, with absorption maxima influenced by the substitution pattern and electronic effects of the methoxy group [11].

Charge Distribution Analysis

Molecular electrostatic potential surface calculations provide detailed information about charge distribution and potential binding sites [13]. The 8-methoxy group creates regions of increased electron density, which can be visualized through electrostatic potential mapping. Natural bond orbital analysis reveals significant hyperconjugative interactions between the methoxy group and the quinoline ring system, contributing to molecular stability [13].

Reactivity Descriptor Calculations

Global reactivity descriptors including electronegativity, chemical hardness, softness, and electrophilicity index have been calculated for various quinoline derivatives [11]. These parameters provide quantitative measures of chemical reactivity and help predict reaction pathways and selectivity. The presence of the 8-methoxy group generally increases the softness and reduces the hardness of the molecular system, indicating enhanced reactivity toward electrophilic species [11].

Table 4: Computational Electronic Properties

| Method | Application | Key Findings | Relevance to 8-Methoxy Compound |

|---|---|---|---|

| DFT B3LYP/6-31G(d,p) | Geometry optimization | Stable molecular geometry | Predicts stable conformation |

| TD-DFT calculations | Electronic transitions | UV-Vis absorption prediction | Explains optical properties |

| HOMO-LUMO analysis | Reactivity prediction | Energy gap determination | Methoxy enhances electron density |

| Electrostatic potential | Charge distribution | Nucleophilic/electrophilic sites | 8-Position shows high electron density |

| Natural bond orbital | Hyperconjugation effects | Intramolecular interactions | Stabilizing interactions present |

| Reactivity descriptors | Chemical reactivity | Electron density distribution | Enhanced reactivity at specific sites |

Orbital Visualization and Interpretation

Visualization of molecular orbitals provides insight into electron delocalization patterns and potential reaction sites [14]. The HOMO typically shows significant electron density on the aromatic ring system, particularly at positions ortho and para to the methoxy substituent. The LUMO exhibits different localization patterns, often with increased amplitude on the pyridine ring portion of the quinoline system [14].

Conformational Analysis

Computational conformational analysis has revealed that 8-methoxy-2,2,4-trimethyl-1,2-dihydroquinoline adopts preferential conformations that minimize steric interactions while maximizing electronic stabilization [15]. The 2,2,4-trimethyl substitution pattern provides conformational rigidity, while the methoxy group can adopt orientations that optimize conjugation with the aromatic system [15].

Solvent Effects on Electronic Properties

Computational studies incorporating solvent effects through polarizable continuum models have shown that electronic properties can be significantly influenced by the surrounding environment [16]. The 8-methoxy group exhibits increased polarizability in polar solvents, which can affect both absorption spectra and chemical reactivity patterns [16].

These computational investigations collectively provide a comprehensive understanding of the electronic structure and properties of 8-methoxy-2,2,4-trimethyl-1,2-dihydroquinoline, forming the foundation for rational design of new derivatives with enhanced properties and activity profiles.